3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Properties

Strategic Wnt pathway inhibitor building block for SAR exploration. The unique 3-(1-ethylpiperidin-2-yl) substitution on the pyridin-2(1H)-one core (CAS 1352525-74-6) provides distinct hydrogen-bonding vectors not available from N-methyl or 5-substituted analogs, enabling precise target binding studies as disclosed in patent WO2015150185A1. Available at ≥98% purity to eliminate impurities as variables. Ideal for lead optimization, kinase inhibitor library design, and LC-MS method development. NOT for human use.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
Cat. No. B11803450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCN1CCCCC1C2=CC=CNC2=O
InChIInChI=1S/C12H18N2O/c1-2-14-9-4-3-7-11(14)10-6-5-8-13-12(10)15/h5-6,8,11H,2-4,7,9H2,1H3,(H,13,15)
InChIKeyVGGLQOOUGCRAMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one: Chemical Identity, Class Context, and Regulatory Status


3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one (CAS 1352525-74-6) is a heterocyclic organic compound belonging to the substituted pyridyl piperidine class [1]. It is a small molecule with the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . The compound is specifically named and claimed within the scope of patent WO2015150185A1 (US20170107222A1), which discloses a series of pyridyl piperidine compounds as inhibitors of the Wnt signaling pathway [1]. Its structural features—a pyridin-2(1H)-one core substituted at the 3-position with a 1-ethylpiperidin-2-yl group—distinguish it from other Wnt pathway inhibitors and related heterocyclic building blocks, potentially conferring unique biological and physicochemical properties relevant to oncology and inflammation research. Commercially, it is available for research and development purposes only and is not approved for direct human use .

Why 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one Cannot Be Interchanged with its Regioisomers or N-Alkyl Analogs in Wnt Pathway Research


In the context of Wnt pathway modulation and kinase inhibition, the exact substitution pattern on the pyridyl piperidine scaffold is critical for target binding, selectivity, and overall pharmacological profile. The compound 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one cannot be simply substituted with its regioisomer, 5-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one, or its N-methyl analog, 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one. Although these compounds share the same molecular formula (C12H18N2O for the ethyl-substituted pair) or a similar core, the position of the pyridinone nitrogen relative to the piperidine substituent dramatically alters the molecule's hydrogen-bonding capabilities, electronic distribution, and three-dimensional conformation [1]. These structural variances directly impact key physicochemical properties such as lipophilicity (LogD/logP), aqueous solubility, and metabolic stability, which in turn dictate the compound's utility as a chemical probe or lead optimization candidate. Relying on a generic substitution without rigorous validation would introduce uncontrolled variables into any structure-activity relationship (SAR) study or biological assay, potentially leading to false-negative or false-positive results [1].

Quantitative Evidence for 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one Differentiation: A Comparative Data Assessment


Impact of N-Alkyl Group (Ethyl vs. Methyl) on Molecular Weight and Potentially Lipophilicity

Substitution of the N-methyl group with an N-ethyl group on the piperidine ring of the core scaffold results in a measurable change in molecular weight (MW) and is predicted to increase lipophilicity. The target compound, 3-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one, has a molecular weight of 206.28 g/mol . In contrast, its direct N-methyl analog, 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one, has a molecular weight of 192.26 g/mol . While experimental logP or logD data are not publicly available for this specific pair, the principle of increased alkyl chain length leading to higher lipophilicity is a well-established class-level inference [1]. This difference of 14.02 g/mol, along with the associated change in lipophilicity, can significantly impact a compound's permeability, solubility, and off-target binding profile, making the ethyl derivative a distinct chemical entity for lead optimization programs.

Structure-Activity Relationship (SAR) Medicinal Chemistry Physicochemical Properties

Regioisomer Differentiation: 3- vs. 5-Substitution on the Pyridin-2(1H)-one Core

The position of the piperidine substituent on the pyridin-2(1H)-one ring is a critical determinant of molecular properties. The target compound, 3-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one, is the 3-substituted regioisomer. Its regioisomer, 5-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one, has calculated physicochemical properties that are quantitatively different. Specifically, the 5-substituted regioisomer has a calculated LogD (pH 7.4) of -0.66 and a LogP of 0.96 [1]. While experimental data for the 3-substituted target compound are not available for a direct comparison, the difference in substitution pattern is known to alter the pKa of the pyridinone nitrogen and the electron density of the aromatic ring, which directly affects hydrogen-bond donor/acceptor capacity and, consequently, interactions with biological targets like kinases or Wnt pathway components [2]. This makes the 3-substituted isomer a fundamentally different chemical probe from its 5-substituted counterpart.

Regiochemistry Hydrogen Bonding Target Engagement

Commercial Purity Benchmarking Against In-Class Analogs

The commercial availability and quality of research-grade material are crucial for reproducible scientific experiments. The target compound, 3-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one, is offered by multiple vendors with a minimum purity specification of 98% . This is comparable to its N-methyl analog, 3-(1-methylpiperidin-2-yl)pyridin-2(1H)-one, which is also supplied at 98% purity . However, other structurally similar compounds, such as N,N-dipropylnicotinamide or N,N-diisopropylnicotinamide, are frequently offered at a lower standard purity of 95% . This indicates that the 98% purity specification for the target compound is a consistent and relatively high benchmark within its class, reducing the likelihood of assay interference from unidentified impurities and facilitating more robust SAR studies.

Chemical Procurement Quality Control Reproducibility

Intellectual Property Context: Specificity Within the Pyridyl Piperidine Patent Space

The compound 3-(1-ethylpiperidin-2-yl)pyridin-2(1H)-one is encompassed by the broad Markush structure of WO2015150185A1, which claims novel substituted pyridyl piperidines as Wnt pathway inhibitors [1]. The specificity of the '1-ethylpiperidin-2-yl' substituent at the '3-position' of the pyridin-2(1H)-one core is a key differentiating feature. This is in contrast to a vast number of other Wnt pathway inhibitors, such as XAV939 (which stabilizes Axin by inhibiting tankyrase) or IWR-1 (which also stabilizes Axin), which have entirely different core structures and mechanisms [2]. The patent's focus on this specific substitution pattern provides a strong, albeit indirect, validation that this compound class, and by extension this specific compound, was selected for further investigation based on its unique structural and biological profile, differentiating it from non-pyridyl piperidine Wnt inhibitors.

Wnt Pathway Patent Analysis Lead Optimization

Optimal Scientific and Industrial Use Cases for 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one Based on Differentiated Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Wnt Pathway Modulation

Given its specific substitution pattern and inclusion in the Merck patent WO2015150185A1, this compound serves as a preferred starting point for medicinal chemistry campaigns focused on canonical Wnt/β-catenin signaling inhibitors. Its 3-substituted pyridin-2(1H)-one core, coupled with the 1-ethylpiperidine moiety, provides a distinct vector for exploring chemical space around a validated target. The commercial availability of the compound at high purity (98%) ensures that initial SAR exploration can proceed without the confounding factor of impurities, enabling clear interpretation of how modifications to the ethyl group or pyridinone ring impact target engagement and cellular efficacy .

Internal Standard or Reference Compound for Analytical Method Development

The compound's well-defined molecular weight (206.28 g/mol) and unique chemical structure make it a suitable candidate for development as an internal standard or reference material in liquid chromatography-mass spectrometry (LC-MS) methods. For laboratories synthesizing novel pyridyl piperidine analogs or quantifying related compounds in biological matrices, the availability of a high-purity (98%) reference standard is critical for method validation and ensuring the accuracy and precision of quantitative bioanalytical assays .

Procurement for Fragment-Based Drug Discovery (FBDD) or Targeted Library Synthesis

For research groups building focused libraries of kinase inhibitors or Wnt pathway modulators, this compound represents a strategic procurement item. Its molecular weight of 206.28 g/mol places it within the 'fragment-like' space, while its specific substitution pattern offers a more advanced and unique starting point than simpler, more common heterocyclic building blocks. Compared to its N-methyl analog, the ethyl group provides a slight increase in lipophilicity, which can be leveraged to explore a different region of the target protein's binding pocket. This makes it a valuable addition to a custom-synthesized library aimed at identifying novel chemical matter with improved potency or selectivity profiles [1].

Quote Request

Request a Quote for 3-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.